molecular formula C14H18N2O2 B8385261 3,4-Dihydro-6-amino-1'-methyl-spiro[2H-1-benzopyran-2,4'-piperidin]-4-one

3,4-Dihydro-6-amino-1'-methyl-spiro[2H-1-benzopyran-2,4'-piperidin]-4-one

Cat. No.: B8385261
M. Wt: 246.30 g/mol
InChI Key: MWPANPGXMIISSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dihydro-6-amino-1'-methyl-spiro[2H-1-benzopyran-2,4'-piperidin]-4-one is a useful research compound. Its molecular formula is C14H18N2O2 and its molecular weight is 246.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

6-amino-1'-methylspiro[3H-chromene-2,4'-piperidine]-4-one

InChI

InChI=1S/C14H18N2O2/c1-16-6-4-14(5-7-16)9-12(17)11-8-10(15)2-3-13(11)18-14/h2-3,8H,4-7,9,15H2,1H3

InChI Key

MWPANPGXMIISSV-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 3,4-dihydro-1'-methyl-6-nitro-spiro[2H -1-benzopyran-2,4'-piperdin]-4-one (11.2 g, 0.04 mol) was dissolved in acetic acid (200 ml) and was hydrogenated using two "lab spoon" spatulas of Raney nickel catalyst in a Parr shaker. The theoretical amount of hydrogen was absorbed in 4 hours. The reaction mixture was filtered under nitrogen and the acetic acid was removed in vacuo. The residual oil was taken up in 3N HCl (150 ml), washed with ethyl acetate and neutralized with solid sodium bicarbonate. The product was extracted into ethyl acetate (3×100 ml), washed with sat'd. NaCl, dried, filtered and concentrated in vacuo to yield 7.4 g (75%) of product.
Name
3,4-dihydro-1'-methyl-6-nitro-spiro[2H -1-benzopyran-2,4'-piperdin]-4-one
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
75%

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